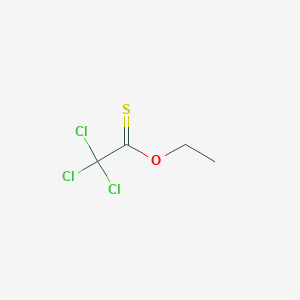![molecular formula C10H5NO3S B14317804 2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one CAS No. 106727-40-6](/img/structure/B14317804.png)
2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring fused with an oxazole ring and a sulfanylidene group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an amide or nitrile precursor.
Addition of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves carrying out the reactions in a batch reactor, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, which can improve efficiency and scalability.
化学反应分析
Types of Reactions
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one: A simpler benzopyran derivative without the oxazole ring and sulfanylidene group.
2,3-Dihydro-4H-1-benzopyran-4-one: Another benzopyran derivative with a similar structure but lacking the oxazole ring and sulfanylidene group.
Uniqueness
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is unique due to its complex structure, which includes both a benzopyran and an oxazole ring, as well as a sulfanylidene group
属性
CAS 编号 |
106727-40-6 |
|---|---|
分子式 |
C10H5NO3S |
分子量 |
219.22 g/mol |
IUPAC 名称 |
2-sulfanylidene-3H-chromeno[3,4-d][1,3]oxazol-4-one |
InChI |
InChI=1S/C10H5NO3S/c12-9-7-8(14-10(15)11-7)5-3-1-2-4-6(5)13-9/h1-4H,(H,11,15) |
InChI 键 |
RAZLOHKAZBAFDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)NC(=S)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
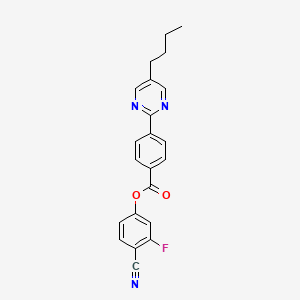

![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
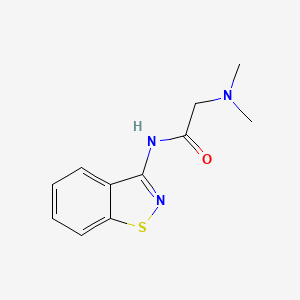
![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
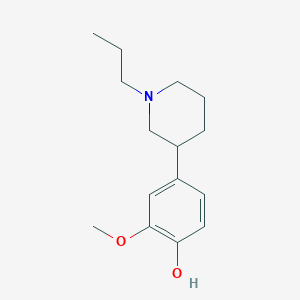
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
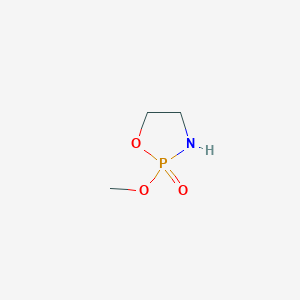
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
